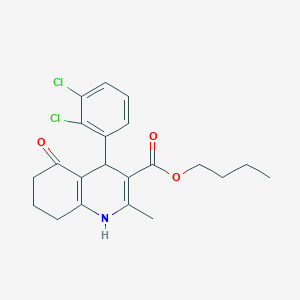![molecular formula C22H18N6OS3 B5011208 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-N-(2-{[(naphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)acetamide](/img/structure/B5011208.png)
2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-N-(2-{[(naphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-N-(2-{[(naphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)acetamide is a complex organic compound that features a unique combination of tetrazole, naphthalene, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-N-(2-{[(naphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)acetamide typically involves multiple steps. The process begins with the preparation of the tetrazole ring, followed by the introduction of the sulfanyl group. The naphthalene and benzothiazole moieties are then incorporated through a series of coupling reactions. The final step involves the acetamide formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods are designed to be atom-economical, highly selective, and environmentally benign .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-N-(2-{[(naphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-N-(2-{[(naphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-N-(2-{[(naphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the compound’s bioactivity. The pathways involved can vary depending on the specific application, but they often involve modulation of cellular processes such as signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]aniline
- 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetonitrile
- 1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole
Uniqueness
What sets 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-N-(2-{[(naphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-(naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6OS3/c1-28-21(25-26-27-28)30-13-20(29)23-16-9-10-18-19(11-16)32-22(24-18)31-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-11H,12-13H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUIAMCUKCBDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[(4-chlorophenyl)carbamoyl]-3-phenylpropanoate](/img/structure/B5011129.png)





![3-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5011165.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B5011168.png)


![2-(4-fluorophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5011214.png)
![N-(3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5011222.png)
![3-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5011226.png)
